
Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate” is a chemical compound. It is also known as "Methyl 6-(chloromethyl)picolinate" . The CAS Number of this compound is 220040-48-2 . It is a solid substance stored under nitrogen at -20°C . The molecular weight of this compound is 185.61 .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of aromatic compounds with formaldehyde and hydrogen chloride . An efficient and convenient chloromethylation of some aromatic compounds has been reported, which is catalyzed by zinc iodide .Molecular Structure Analysis
The molecular structure of “Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate” can be represented by the linear formula C8H8ClNO2 . The InChI code of this compound is 1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 .Chemical Reactions Analysis
Chloromethyl compounds are often involved in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . Chloromethyl compounds can react with oxygen- and nitrogen nucleophiles and bases as well as a carbon-based nucleophile .Physical And Chemical Properties Analysis
“Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate” is a solid substance . It has a boiling point of 303.4±32.0 C at 760 mmHg .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Several studies have focused on the synthesis and chemical reactivity of pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis. For instance, research has explored the ring expansion and rearrangement reactions involving chloromethyl pyridine carboxylates, leading to the preparation of different heterocyclic compounds. Such transformations are pivotal for constructing complex molecules with potential biological activities or for material applications.
Ring Expansion and Rearrangement
One study detailed the preparation of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its rearrangement to give methoxy- and cyano- derivatives, which undergo acid-catalyzed ring contraction, showcasing a method to generate structurally diverse molecules from pyridine carboxylates (Bullock et al., 1972).
Efficient Synthesis of Complex Molecules
Another study presented an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the compound's role as a key intermediate in the synthesis of potent receptor antagonists (Hirokawa et al., 2000).
Practical Preparation of Key Intermediates
Further research demonstrated a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from dichloro trifluoromethyl pyridine, underscoring the compound's importance as an intermediate in medicinal chemistry (Horikawa et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-8(4-11)12-5-7(9(6)14-2)10(13)15-3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXBVGGOIWPKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CCl)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739002 |
Source


|
| Record name | Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
CAS RN |
120003-81-8 |
Source


|
| Record name | Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)
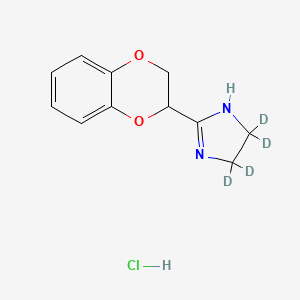
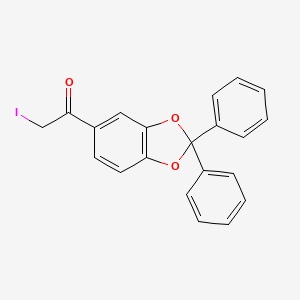


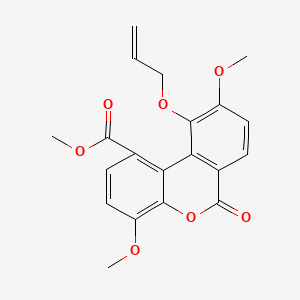
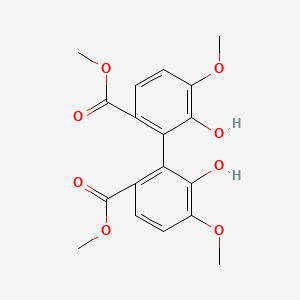
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)

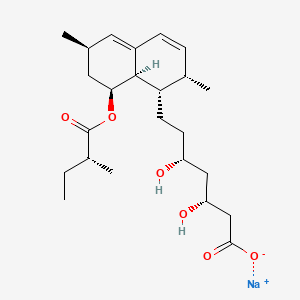
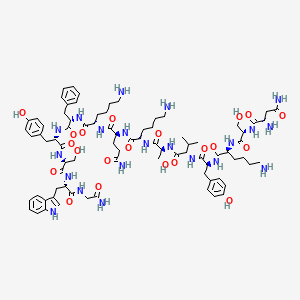

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)